molecular formula C36H63BBr12O9 B14456369 Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate CAS No. 68555-87-3

Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate

Cat. No.: B14456369
CAS No.: 68555-87-3
M. Wt: 1609.5 g/mol
InChI Key: VPLXQINUDPTQSD-UHFFFAOYSA-N
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Description

Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate is a complex organoboron compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of borate and brominated alkyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate typically involves the esterification of boric acid with 2,2-bis[(2,3-dibromopropoxy)methyl]butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with hydroxyl groups, while substitution reactions can produce a variety of functionalized borate compounds .

Scientific Research Applications

Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate involves its interaction with molecular targets through its borate and brominated alkyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s reactivity is primarily due to the presence of borate, which can form stable complexes with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate is unique due to its specific combination of borate and brominated alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

68555-87-3

Molecular Formula

C36H63BBr12O9

Molecular Weight

1609.5 g/mol

IUPAC Name

tris[2,2-bis(2,3-dibromopropoxymethyl)butyl] borate

InChI

InChI=1S/C36H63BBr12O9/c1-4-34(19-50-13-28(44)7-38,20-51-14-29(45)8-39)25-56-37(57-26-35(5-2,21-52-15-30(46)9-40)22-53-16-31(47)10-41)58-27-36(6-3,23-54-17-32(48)11-42)24-55-18-33(49)12-43/h28-33H,4-27H2,1-3H3

InChI Key

VPLXQINUDPTQSD-UHFFFAOYSA-N

Canonical SMILES

B(OCC(CC)(COCC(CBr)Br)COCC(CBr)Br)(OCC(CC)(COCC(CBr)Br)COCC(CBr)Br)OCC(CC)(COCC(CBr)Br)COCC(CBr)Br

Origin of Product

United States

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